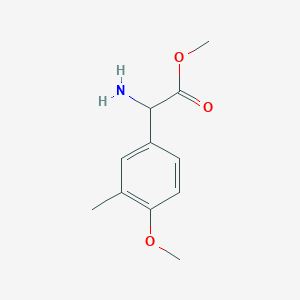

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate

Description

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is an α-amino ester derivative featuring a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position. The compound’s molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. Its structure includes a methyl ester group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis of this compound typically involves multi-step reactions, including hydrazone formation and photochemical carbene transfer, as seen in similar derivatives synthesized via Bamford–Stevens reactions . Purification is achieved through silica gel column chromatography using hexane/ethyl acetate gradients, yielding products with moderate efficiency (e.g., 49% yield for a structurally related compound) .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate |

InChI |

InChI=1S/C11H15NO3/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10H,12H2,1-3H3 |

InChI Key |

QIQNYXWFCRSJFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)OC)N)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate generally follows these key steps:

- Formation of the aromatic substituted acetyl precursor.

- Introduction of the amino group at the alpha position.

- Esterification to form the methyl ester.

- Purification and characterization.

The main challenge is the selective amination of the alpha carbon adjacent to the aromatic ring and the carboxylate moiety, while preserving the methoxy and methyl substituents on the aromatic ring.

Preparation Methods

Alpha-Amination of Aromatic Acetates via Amino Acid Ester Synthesis

One common approach involves the synthesis of the amino acid ester by alpha-amination of the corresponding aromatic methyl acetate derivative.

- The starting material is typically methyl 2-(4-methoxy-3-methylphenyl)acetate , which can be prepared by esterification of the corresponding acid or via Friedel-Crafts acylation followed by esterification.

- The alpha-amination is achieved via nucleophilic substitution or reductive amination strategies.

Reductive Amination Route

- The methyl ester of the corresponding aldehyde or ketone derivative is reacted with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst).

- This method provides the amino group at the alpha position with good selectivity and yields.

- The reaction is typically performed at room temperature or mild heating to avoid side reactions.

Alpha-Halogenation Followed by Amination

- The methyl 2-(4-methoxy-3-methylphenyl)acetate is first alpha-halogenated (e.g., bromination) at the alpha carbon using reagents like N-bromosuccinimide (NBS) under radical conditions.

- The resulting alpha-bromo derivative is then reacted with ammonia or an amine nucleophile to substitute the halogen with an amino group, yielding the target amino ester.

Direct Amination via Michael Addition or Mannich-Type Reactions

- Literature reports the use of Michael-type additions or Mannich reactions involving aromatic aldehydes, amines, and activated methylene compounds to build amino acid derivatives.

- For example, the reaction of 4-methoxy-3-methylbenzaldehyde with methyl glycine derivatives under catalytic or non-catalytic conditions can lead to the formation of the amino ester.

Enzymatic or Biocatalytic Methods

- Though less common for this specific compound, enzymatic esterification or transamination reactions can be employed for stereoselective synthesis of amino acid esters.

- These methods offer high enantioselectivity but require specific enzyme systems and optimized conditions.

Experimental Procedures from Literature

Typical Synthesis via Alpha-Bromination and Amination

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Methyl 2-(4-methoxy-3-methylphenyl)acetate + NBS | Alpha-bromination in an inert solvent (e.g., CCl4) at 0-25 °C under light or radical initiator |

| 2 | Alpha-bromo derivative + NH3 or aqueous ammonia | Nucleophilic substitution at room temperature or mild heating to form amino ester |

| 3 | Purification | Recrystallization or column chromatography to isolate pure this compound |

Reductive Amination Approach

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Methoxy-3-methylbenzaldehyde + methyl glycinate | Reaction in DMF or methanol with ammonia and sodium cyanoborohydride at room temperature |

| 2 | Workup and purification | Filtration, washing with cold water, recrystallization from dichloromethane or ethyl acetate |

Note: The reductive amination method is reported to provide rapid synthesis with good yields and minimal side products.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- FTIR Spectroscopy : Identification of NH stretching (~3350–3400 cm⁻¹), ester carbonyl C=O (~1735 cm⁻¹), and aromatic C=C stretches.

- 1H NMR Spectroscopy : Signals for aromatic protons, methoxy group (~3.7 ppm), methyl substituent (~2.3 ppm), alpha-CH proton adjacent to amino group (~3.5–4.0 ppm), and NH2 protons (broad singlet).

- 13C NMR Spectroscopy : Carbonyl carbon (~170–175 ppm), aromatic carbons, methoxy carbon (~55 ppm), and alpha-carbon (~50–60 ppm).

- Mass Spectrometry (HRMS or ESI-TOF) : Molecular ion peak consistent with molecular formula C12H17NO3 (molecular weight ~223.27 g/mol).

- Elemental Analysis : Confirming purity and correct stoichiometry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alpha-Halogenation + Amination | Methyl 2-(4-methoxy-3-methylphenyl)acetate | NBS for bromination; NH3 for amination | Straightforward; moderate cost | Requires handling of halogenated intermediates |

| Reductive Amination | 4-Methoxy-3-methylbenzaldehyde + methyl glycinate | Ammonia, sodium cyanoborohydride, DMF | Mild conditions; good selectivity | Requires reducing agent; possible side reactions |

| Mannich-Type Reaction | Aromatic aldehyde + amine + activated methylene compound | Acid/base catalysis; mild heating | One-pot synthesis; atom economical | May require optimization for selectivity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate with structurally or functionally analogous compounds, highlighting differences in substituents, synthesis, and applications.

Structural and Functional Group Comparison

Key Research Findings

Substituent Positioning : The 3-methyl and 4-methoxy groups in the target compound optimize steric and electronic effects for receptor binding, whereas 2-chloro or 4-bromo substituents () prioritize halogen bonding interactions .

Metabolic Activation: CYP1A1 induction by DF 203 correlates with covalent binding to the enzyme, a mechanism absent in compounds lacking the 4-amino-3-methylphenyl motif .

Synthetic Flexibility: Silica gel chromatography (hexane/ethyl acetate) remains a standard purification method for α-amino esters, ensuring high purity across analogs .

Biological Activity

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge about its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group and a methyl group on the aromatic ring, contributing to its unique interaction with biological targets. The presence of the amino group enhances its solubility and potential receptor binding capabilities.

This compound is believed to exert its effects through:

- Receptor Interaction : The methoxy and methyl groups may influence the compound's binding affinity to various cellular receptors, modulating physiological responses.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways within cells.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines, suggesting its role as an anticancer agent:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MLL-AF9 | 0.18 | Growth inhibition via enzyme modulation |

| MDA-MB-231 | 0.126 | Induction of apoptosis through caspase activation |

The compound exhibited a selectivity index indicating preferential toxicity towards cancerous cells over normal cells, which is crucial for therapeutic applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:

- Matrix Metalloproteinases (MMPs) : It demonstrated significant inhibition of MMP-2 and MMP-9, which are implicated in tumor metastasis .

- Amino Acid Transporters : Its structural similarity to amino acid derivatives suggests it might modulate amino acid transport across cell membranes, impacting cellular metabolism and growth.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

-

Enzyme Interaction Studies :

- Research indicated that the compound binds competitively to certain enzymes, inhibiting their activity and altering metabolic pathways associated with cell growth and proliferation.

Q & A

Q. Q1. What are the standard laboratory protocols for synthesizing Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate?

The compound is synthesized via esterification of 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Reaction conditions typically involve refluxing for 6–12 hours, followed by neutralization and purification via recrystallization or column chromatography. Key parameters include stoichiometric control of methanol and catalyst concentration to minimize side products .

Advanced Synthesis

Q. Q2. How can reaction efficiency be optimized for large-scale synthesis of this compound?

Advanced methods like flow microreactor systems improve yield and reproducibility by enabling precise control of temperature, pressure, and reagent mixing. Continuous flow processes reduce side reactions (e.g., over-esterification) and enhance scalability. Catalytic systems such as immobilized lipases or heterogeneous acid catalysts (e.g., Amberlyst-15) also improve sustainability .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques are essential for structural confirmation?

- NMR (¹H/¹³C): Assigns protons and carbons, confirming the methoxy (-OCH₃), amino (-NH₂), and ester (-COOCH₃) groups.

- X-ray crystallography: Resolves 3D conformation, including bond angles (e.g., C1–C2–Cl1 = 122.65° in chloro analogs) and intermolecular interactions like hydrogen bonding .

- FT-IR: Validates functional groups via characteristic peaks (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Biological Activity Assessment

Q. Q4. What methodologies are used to evaluate its enzyme inhibition or receptor-binding activity?

- In vitro enzyme assays: Measure IC₅₀ values using spectrophotometry (e.g., monitoring NADH oxidation for dehydrogenase inhibition).

- Molecular docking: Predicts binding modes with targets (e.g., kinases or GPCRs) by analyzing hydrogen bonds between the methoxy group and active-site residues .

- Cell-based assays: Assess cytotoxicity (via MTT assay) and apoptosis induction (via flow cytometry) in cancer cell lines .

Data Contradiction Analysis

Q. Q5. How can conflicting bioactivity data between structural analogs be resolved?

- Comparative SAR studies: Systematically vary substituents (e.g., replacing methoxy with ethoxy or chloro groups) to isolate electronic and steric effects.

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., methoxy groups enhancing antioxidant activity but reducing solubility) .

- Computational validation: Use MD simulations to confirm if observed discrepancies arise from conformational flexibility or assay conditions .

Functional Group Reactivity

Q. Q6. How does the methoxy group influence the compound’s chemical reactivity?

The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position on the phenyl ring. It stabilizes intermediates via resonance during reactions like nitration or halogenation. In reduction (LiAlH₄), the ester group converts to a primary alcohol, while the amino group remains intact .

Computational Modeling

Q. Q7. What computational approaches predict its pharmacokinetic properties?

- ADMET prediction: Software like SwissADME estimates logP (~2.1), solubility (LogS = -3.2), and CYP450 metabolism.

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions for reaction planning .

Comparative Studies

Q. Q8. How do structural analogs with halogen substituents differ in biological activity?

- Chloro analogs (e.g., Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate) show enhanced lipophilicity, improving blood-brain barrier penetration but increasing hepatotoxicity.

- Bromo analogs exhibit stronger π-π stacking with aromatic residues in enzyme active sites, increasing inhibition potency.

- Fluoro analogs have higher metabolic stability due to C-F bond resistance to oxidation .

Stability and Storage

Q. Q9. What conditions ensure long-term stability of this compound?

Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation of the amino and methoxy groups. Purity (>95%) should be confirmed via HPLC before storage .

Advanced Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.